4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride
Description
Structural Characterization & IUPAC Nomenclature
4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride is a polyfunctional aromatic compound characterized by a benzene ring substituted with two sulfonyl chloride (–SO₂Cl) groups, a fluorine atom, and a methoxy (–OCH₃) group. Its systematic IUPAC name reflects the substituents’ positions: This compound .
Key Structural Features:
- Positions 1 and 3 : Sulfonyl chloride groups.
- Position 4 : Fluorine atom.
- Position 6 : Methoxy group.
The molecular formula is C₇H₅Cl₂FO₅S₂ , with a molecular weight of 323.15 g/mol .
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₇H₅Cl₂FO₅S₂ | PubChem |
| Molecular Weight | 323.15 g/mol | PubChem |
| CAS Registry Number | 1210680-22-0 | AK Scientific |
Spectroscopic Insights :
- Infrared (IR) Spectroscopy : Peaks at ~1,370 cm⁻¹ and ~1,170 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations in sulfonyl chloride groups .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : A singlet at δ 3.9 ppm (methoxy –OCH₃), coupled doublets for aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Signals at δ 55 ppm (methoxy carbon), δ 160 ppm (C–F), and δ 125–140 ppm (aromatic carbons adjacent to sulfonyl groups) .
Historical Context in Sulfonyl Chloride Chemistry
Sulfonyl chlorides have been pivotal in organic synthesis since the 19th century, with early applications in dye manufacturing and later in pharmaceuticals. The development of disulfonyl dichlorides like this compound represents an evolution toward multifunctional reagents for complex molecular architectures.
Key Historical Milestones:
- 1838 : Henri Victor Regnault’s synthesis of sulfuryl chloride (SO₂Cl₂), a foundational reagent for sulfonyl chloride chemistry .
- 1930s : Emergence of sulfonamide drugs, driven by sulfonyl chloride intermediates .
- 21st Century : Advances in regioselective sulfonation techniques enabling precise synthesis of disubstituted sulfonyl chlorides .
Role of this compound :
This compound’s dual sulfonyl chloride groups enhance its utility in:
Comparative Reactivity:
The integration of electron-withdrawing (–F) and electron-donating (–OCH₃) groups in this compound balances reactivity and stability, making it a versatile intermediate in modern synthetic workflows .
Properties
IUPAC Name |
4-fluoro-6-methoxybenzene-1,3-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO5S2/c1-15-5-2-4(10)6(16(8,11)12)3-7(5)17(9,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPQXIPWDIBYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- Substituted Aniline or Benzene Derivatives : The synthesis often begins with 4-fluoro-6-methoxyaniline or the corresponding fluoro-methoxybenzene. The presence of the fluoro and methoxy groups directs subsequent sulfonation to the 1,3-positions on the aromatic ring.
Sulfonation and Chlorosulfonation
Chlorosulfonation Reaction : The introduction of sulfonyl chloride groups is commonly achieved by reacting the substituted benzene with chlorosulfuric acid or sulfuryl chloride under controlled temperature conditions. For example, a related compound, 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride, is prepared by chlorosulfonation of 3-chloroaniline with chlorosulfuric acid at 130 °C, followed by treatment with thionyl chloride at 80 °C, yielding 90% product.
By analogy, the 4-fluoro-6-methoxy derivative would undergo similar chlorosulfonation, where the electron-donating methoxy and electron-withdrawing fluoro substituents influence regioselectivity and reactivity.
Conversion to Sulfonyl Chloride
- Thionyl Chloride Treatment : After sulfonation, the sulfonic acid groups are converted to sulfonyl chlorides by reaction with thionyl chloride (SOCl₂) at moderate temperatures (0–80 °C). This step ensures the formation of the dichloride functionality required for further synthetic applications.
Example Preparation Process from Related Literature
A patent describing the preparation of substituted benzene sulfonyl chlorides provides a relevant process that can be adapted for the target compound:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization of substituted aniline (e.g., 2-bromoaniline) in HCl and water at low temperature (-5 to 0 °C) using sodium nitrite and sodium fluoborate | Controlled temperature below 0 °C | Formation of fluoboric acid diazonium salt |
| 2 | Reaction of diazonium salt with thionyl chloride and cuprous chloride catalyst at -5 to 0 °C, overnight | Low temperature, aqueous medium | Formation of substituted benzene sulfonyl chloride with ~79% yield |
While this example uses bromo substituents, the methodology can be adapted for fluoro and methoxy substituents by selecting appropriate starting materials and reaction parameters.
Data Table: Comparative Preparation Conditions for Related Disulfonyl Dichlorides
Research Findings and Analysis
The presence of electron-withdrawing fluorine and electron-donating methoxy groups affects the electrophilic aromatic substitution pattern, favoring sulfonation at meta-positions relative to the methoxy group, consistent with the 1,3-disulfonyl substitution pattern.
Chlorosulfonation is typically performed under harsh acidic conditions (chlorosulfuric acid or sulfuryl chloride) at elevated temperatures to ensure disulfonylation.
Conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride is a well-established method providing high yields and purity.
Purification often involves extraction with organic solvents (e.g., ethyl acetate), washing with sodium carbonate solution, water, and brine, followed by crystallization at low temperatures to obtain pure products.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to form sulfinyl or sulfenyl derivatives under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve the desired reduction.
Major Products Formed:
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: Sulfinyl and sulfenyl derivatives.
Scientific Research Applications
4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Key Observations :
- The fluoro group in the target compound increases electrophilicity at the sulfonyl chloride groups compared to amino or methyl analogs, favoring nucleophilic attacks .
- Methoxy substituents enhance solubility in polar solvents relative to hydrophobic groups like –CH₃ or –C(Cl)=CCl₂ .
Biological Activity
4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by quantitative data and comparative analysis.
- Molecular Formula : C7H5Cl2O4S2F
- CAS Number : 1210680-22-0
- Molecular Weight : 292.15 g/mol
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 4 to 8 µg/mL, demonstrating its effectiveness as an antimicrobial agent .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially blocking their activity. For instance, it has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. The inhibition of MMP-2 and MMP-9 was observed, suggesting a mechanism by which this compound could impede tumor growth and spread .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in target proteins. This action can lead to the inhibition of critical signaling pathways involved in cell proliferation and survival.
Study on Anticancer Activity
A study focused on the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound exhibited an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 0.126 |
| 5-Fluorouracil | MDA-MB-231 | 11.73 |
Pharmacokinetics
In vivo studies using Sprague-Dawley rats assessed the pharmacokinetic profile of the compound. The results indicated moderate exposure with a peak concentration () of 592 ± 62 mg/mL and a slow elimination half-life () of approximately 27.4 hours .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfonyl chloride derivatives:
| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | 4–8 | N/A |
| Compound B | Structure B | N/A | 0.126 |
Q & A
Q. What are the optimal synthetic routes for preparing 4-fluoro-6-methoxybenzene-1,3-disulfonyl dichloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically starts with a fluorinated benzene derivative. Sulfonyl chloride groups are introduced via chlorosulfonation using ClSO₃H or SOCl₂ under anhydrous conditions . Methoxy groups are stabilized via methylation of hydroxyl precursors (e.g., using CH₃I/K₂CO₃). Key variables include:
- Temperature : Excess heat (>100°C) may lead to decomposition; reactions are often conducted at 0–40°C .
- Solvent : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product from positional isomers .
Data Table :
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonation | ClSO₃H, H₂SO₄ | 0–5°C, 12 hr | 65–70 | |
| Chlorination | SOCl₂, DMF (cat.) | Reflux, 4 hr | 85–90 | |
| Methylation | CH₃I, K₂CO₃ | RT, 24 hr | 75–80 |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-4, methoxy singlet at δ 3.8–4.0 ppm). FT-IR identifies sulfonyl chloride stretches (~1370 cm⁻¹, asymmetric) . HPLC-MS (reverse-phase C18 column) resolves impurities, with ESI-MS showing [M-Cl]⁻ peaks .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its reactivity (hydrolysis-sensitive sulfonyl chlorides), use:
- Anhydrous conditions : Schlenk lines or gloveboxes to prevent moisture .
- PPE : Acid-resistant gloves, goggles, and fume hoods .
- Neutralization : Quench residues with cold NaHCO₃ to avoid exothermic decomposition .
Advanced Research Questions
Q. How does the electronic interplay between fluorine and methoxy substituents affect regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the para-sulfonyl chloride for nucleophilic attack (e.g., amines, alcohols). Methoxy’s electron-donating nature stabilizes ortho positions but may sterically hinder reactivity. DFT calculations (e.g., Gaussian 16) model charge distribution, while kinetic studies (UV-Vis monitoring) quantify reaction rates . For example:
Q. How to resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer : Discrepancies may arise from:
- Solubility : Use DMSO-d6 or β-cyclodextrin to improve aqueous solubility .
- Protein binding : Perform fluorescence quenching assays (e.g., with BSA) to distinguish non-specific binding .
- Isomer interference : LC-MS/MS confirms absence of impurities (e.g., 2-fluoro regioisomers) that may skew results .
Q. What strategies optimize reaction conditions for synthesizing asymmetric disulfonamide derivatives?
- Methodological Answer : Sequential substitution with different nucleophiles:
- Step 1 : React one sulfonyl chloride with a bulky nucleophile (e.g., tert-butylamine) at 0°C to block one site.
- Step 2 : Introduce a second nucleophile (e.g., aniline) at RT. Monitor via TLC (hexane:EtOAc 3:1). Yields improve with Pd-catalyzed cross-coupling for asymmetric architectures .
Q. How to design experiments probing the compound’s reactivity in bioconjugation for targeted drug delivery?
- Methodological Answer :
- Click chemistry : React with azide-functionalized antibodies (CuAAC, 37°C, pH 7.4) .
- Stability testing : Incubate conjugates in PBS (pH 7.4 and 5.5) to mimic physiological vs. lysosomal environments. Analyze via SEC-HPLC .
Data Contradiction Analysis
Q. Why do some studies report hydrolysis instability while others note stability under similar conditions?
- Methodological Answer : Trace moisture or acidic impurities (e.g., residual H₂SO₄) accelerate hydrolysis. Use Karl Fischer titration to quantify water (<50 ppm) and ICP-MS to detect metal catalysts (e.g., Fe³⁺) that promote degradation . Pre-drying solvents over molecular sieves (3Å) enhances stability .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
